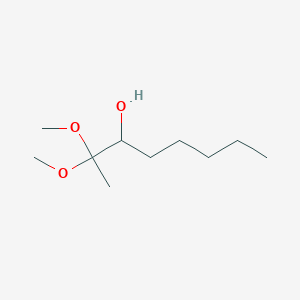

2,2-Dimethoxyoctan-3-OL

Description

Contemporary Relevance of Dimethoxyketal and Secondary Alcohol Functionalities in Organic Synthesis and Mechanistic Studies

The dimethoxyketal and secondary alcohol moieties present in 2,2-Dimethoxyoctan-3-ol are of considerable importance in modern organic chemistry. Dimethyl acetals, the class of compounds to which dimethoxyketals belong, are frequently employed as protecting groups for carbonyl compounds due to their stability under basic and nucleophilic conditions. nih.gov Their acid-catalyzed formation and hydrolysis allow for the selective masking and unmasking of aldehydes and ketones, a crucial strategy in the synthesis of complex molecules. nih.gov

Secondary alcohols are versatile functional groups that can undergo a wide array of transformations, including oxidation to ketones, esterification, and nucleophilic substitution. organic-chemistry.org The stereochemistry of the hydroxyl group in chiral secondary alcohols often plays a critical role in directing the outcome of reactions at adjacent centers, a concept known as 1,2- or 1,3-asymmetric induction. youtube.com Mechanistic studies of reactions involving secondary alcohols, such as the Mitsunobu reaction, which typically proceeds with inversion of configuration, continue to be an active area of research. nih.gov The development of catalysts for the enantioselective oxidation of secondary alcohols is also a significant focus, aiming to provide efficient routes to chiral ketones. acs.org

Research Imperatives in the Synthesis and Transformation of Multifunctional Chiral Compounds

The synthesis of multifunctional chiral compounds like this compound is driven by the need for structurally complex molecules in various fields, including materials science and drug discovery. A primary challenge and a significant research imperative is the development of stereoselective synthetic methods. rsc.orgresearchgate.net Accessing specific stereoisomers of a molecule is crucial, as different enantiomers and diastereomers can exhibit vastly different biological activities and physical properties.

The presence of multiple functional groups, as in this compound, necessitates the use of chemoselective reactions that can modify one functional group without affecting others. mdpi.com For instance, the selective oxidation of the secondary alcohol in the presence of the ketal functionality would require carefully chosen reagents and conditions. Research in this area focuses on creating new catalytic systems and synthetic methodologies that offer high levels of chemo-, regio-, and stereoselectivity. acs.org The development of such methods for the synthesis of 1,2-diols and other polyfunctional compounds is a testament to the ongoing drive for efficiency and precision in organic synthesis. researchgate.netrsc.org

Overview of Academic Research Challenges and Opportunities for this compound

Specific academic research on this compound appears to be limited, presenting a landscape of both challenges and opportunities. A significant challenge is the lack of established, high-yielding, and stereoselective synthetic routes to this particular molecule. While general methods for the formation of its constituent functional groups exist, their application to this specific structure has not been extensively documented in peer-reviewed literature.

This scarcity of information creates numerous opportunities for academic investigation. The development of a novel and efficient synthesis of this compound, particularly an asymmetric synthesis to access its enantiomers, would be a valuable contribution to the field. Such a synthesis could involve strategies like the stereoselective reduction of a corresponding β-hydroxy ketone or the asymmetric dihydroxylation of a suitable alkene precursor.

Furthermore, the reactivity of this compound is largely unexplored. Research into its transformations, such as the selective modification of the hydroxyl or ketal group, could reveal interesting chemical properties and lead to the synthesis of novel derivatives. The steric hindrance around the C3 hydroxyl group, imparted by the adjacent gem-dimethoxy group, may lead to unusual reactivity or selectivity in reactions at this center. Investigating the influence of the ketal on the reactivity of the secondary alcohol, and vice versa, would provide valuable mechanistic insights.

Finally, the potential applications of this compound and its derivatives are yet to be determined. Given the structural motifs present, it could be explored as a chiral building block in the synthesis of more complex molecules or screened for biological activity. The combination of a chiral center and a protected carbonyl group makes it a potentially useful intermediate in natural product synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

104681-93-8 |

|---|---|

Molecular Formula |

C10H22O3 |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2,2-dimethoxyoctan-3-ol |

InChI |

InChI=1S/C10H22O3/c1-5-6-7-8-9(11)10(2,12-3)13-4/h9,11H,5-8H2,1-4H3 |

InChI Key |

VBLCIZNMDZYCOH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C(C)(OC)OC)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2,2 Dimethoxyoctan 3 Ol and Structural Analogues

Strategic Approaches to Acetal (B89532) Formation in the Context of Octan-3-one Precursors

The introduction of the 2,2-dimethoxy group onto an octan-3-one framework is a critical step, yielding the key intermediate, 2,2-dimethoxyoctan-3-one. This transformation requires the protection of a ketone as an acetal (or ketal), a reaction that is typically acid-catalyzed and involves the reaction of the carbonyl with two equivalents of an alcohol. libretexts.org The primary challenge in synthesizing the precursor for 2,2-dimethoxyoctan-3-ol lies in the selective functionalization at the C2 position of octan-3-one to enable acetal formation. A plausible route involves the α-oxidation of octan-3-one to generate 2-hydroxyoctan-3-one, which can then be further manipulated.

Chemoselective acetalization is crucial when dealing with polyfunctional molecules. For precursors like an α-hydroxy ketone, the reaction must selectively target the carbonyl group without engaging the hydroxyl group in side reactions. A variety of catalytic systems have been developed to facilitate this transformation under mild conditions.

Lewis acids and solid-supported acid catalysts are highly effective. For instance, zirconium tetrachloride (ZrCl₄) is a highly efficient and chemoselective catalyst for the acetalization of carbonyl compounds. organic-chemistry.org Other effective systems include cerium(III) trifluoromethanesulfonate (B1224126) with tri-sec-alkyl orthoformates and perchloric acid adsorbed on silica (B1680970) gel, the latter of which can be used under solvent-free conditions. organic-chemistry.org These catalysts operate via the classical mechanism of activating the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by methanol (B129727). The reaction is driven to completion by removing the water byproduct, often using a Dean-Stark apparatus or molecular sieves. libretexts.orgwikipedia.org

Photocatalytic protocols represent a modern approach to acetalization, operating under neutral conditions. Eosin Y, a well-known organophotocatalyst, can facilitate the acetalization of aldehydes under visible light irradiation. organic-chemistry.org However, these methods often exhibit high chemoselectivity for aldehydes over ketones, which would present a significant challenge in applying them directly to an octan-3-one precursor. organic-chemistry.org This selectivity is a key consideration in designing a synthetic route.

Below is a table summarizing various catalytic systems for acetalization.

| Catalyst System | Substrate Type | Conditions | Yield | Reference |

| Zirconium Tetrachloride (ZrCl₄) | Aldehydes & Ketones | Mild | Excellent | organic-chemistry.org |

| Cerium(III) Trifluoromethanesulfonate | Ketones | Catalytic, with trialkyl orthoformate | Very Good | organic-chemistry.org |

| Perchloric Acid on Silica Gel | Aldehydes & Ketones | Solvent-free | Excellent | organic-chemistry.org |

| Eosin Y (Photocatalyst) | Aldehydes | Visible light, neutral pH | Good-Excellent | organic-chemistry.org |

While the primary synthetic strategy involves acetalization of an achiral precursor followed by asymmetric reduction, an alternative route could involve reducing octan-3-one first to create a chiral octan-3-ol. Subsequent functionalization at C2 and acetal formation would then proceed in the presence of a pre-existing stereocenter. In such a scenario, the stereochemistry at C3 can influence the formation of a new stereocenter during acetalization, particularly if a chiral diol is used to form a cyclic acetal. This phenomenon, known as 1,2-stereoinduction, can lead to the preferential formation of one diastereomer over another.

The stereochemical outcome is dictated by the relative energies of the diastereomeric transition states. Models such as the Felkin-Anh and Cram chelate models can be invoked to predict the facial selectivity of the reaction. libretexts.org The existing hydroxyl or a directing group at the chiral center can coordinate with a Lewis acid catalyst, creating a rigid intermediate that blocks one face of the molecule, thereby directing the incoming nucleophile (the alcohol) to the opposite face. Research has shown that enantiomer-selectivity is achievable in acetal formation when reacting a racemic substrate with an enantiomerically pure lactol, indicating that the chiral environment significantly influences the reaction's stereochemical course. researchgate.net This principle of substrate control is fundamental in complex molecule synthesis for establishing relative stereochemistry. acs.org

Enantioselective and Diastereoselective Reduction of Octan-3-one Derivatives to Chiral Octan-3-OL Core

The pivotal step in the synthesis of this compound is the stereoselective reduction of the ketone in the 2,2-dimethoxyoctan-3-one precursor. This transformation establishes the crucial C3 stereocenter. Various powerful methodologies are available to achieve high levels of enantioselectivity or diastereoselectivity.

Asymmetric hydrogenation and transfer hydrogenation are among the most efficient methods for producing enantiopure alcohols from prochiral ketones. wikipedia.orgnih.gov These reactions employ a chiral transition-metal catalyst (typically based on ruthenium, rhodium, or iridium) to deliver hydrogen to the two faces of the carbonyl group at different rates.

Asymmetric Hydrogenation typically uses molecular hydrogen (H₂) as the reductant. Chiral iridium catalysts bearing SpiroPAP ligands, for example, have been successfully used in the asymmetric hydrogenation of various ketones, including challenging substrates, affording products with excellent yields and enantioselectivities (up to >99% ee). rsc.org

Asymmetric Transfer Hydrogenation (ATH) utilizes alternative hydrogen sources like isopropanol (B130326) or formic acid. wikipedia.orgmdpi.com Ruthenium complexes with chiral diamine or amino alcohol ligands are workhorses in this field. wikipedia.org These systems are often valued for their operational simplicity and broad substrate scope, consistently delivering high enantiomeric excesses for a range of ketone derivatives. researchgate.netacs.org

The table below presents representative data for these methodologies on analogous ketone substrates.

| Catalyst/Ligand | Reductant | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

| Ir-SpiroPAP | H₂ | β-Ketoesters | High | 87 to >99% | rsc.org |

| Ru-PHOX | Isopropanol/Base | Acetophenone Derivatives | High | High | researchgate.net |

| f-Amphol/Iridium | H₂ | Acetophenone Derivatives | High | 98–99.9% | nih.gov |

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. nih.gov Enzymes, particularly carbonyl reductases (CREDs) and aldo-keto reductases (AKRs), or whole-cell systems containing these enzymes, can reduce ketones with exceptional levels of chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.govalmacgroup.combohrium.com

A key advantage of biocatalysis is its ability to produce enantiopure alcohols (ee > 99%). nih.gov The reactions depend on cofactors like NADPH or NADH, and a significant aspect of process development is establishing an efficient cofactor regeneration system. researchgate.net Whole-cell biocatalysts are often preferred for large-scale applications because they provide an internal, self-sustaining cofactor regeneration mechanism, for example, by using glucose as a cosubstrate. nih.govbohrium.com Both isolated enzymes and whole-cell systems have been applied to the reduction of a wide variety of ketones, including those with adjacent functional groups like the α-alkoxy moiety in 2,2-dimethoxyoctan-3-one. almacgroup.comnih.gov

| Biocatalyst Type | Cofactor System | Key Advantages | Typical Enantioselectivity | Reference |

| Isolated Aldo-Keto Reductases (AKRs) | External (e.g., G6P/G6PDH) | High volumetric productivity, no side reactions | High (S or R selectivity depending on enzyme) | nih.gov |

| Whole-Cell (e.g., Yeast, Bacteria) | Internal (e.g., glucose metabolism) | More stable enzymes, no need for external cofactor | Excellent (>99% ee often achievable) | nih.govbohrium.com |

Diastereoselective reductions provide another robust avenue to chiral alcohols. These methods can be broadly categorized as reagent-controlled or substrate-controlled.

Reagent-controlled reductions employ chiral reducing agents where the chirality of the reagent dictates the stereochemical outcome. wikipedia.org

Chirally modified borohydrides: Reagents like sodium borohydride (B1222165) or lithium aluminum hydride can be modified with chiral ligands, such as amino acids or BINOL, to create an asymmetric reducing environment. wikipedia.org

Organoboranes: A well-known example is the Midland Alpine borane (B79455) reduction, which uses a chiral borane derived from α-pinene to reduce ketones with high enantioselectivity. wikipedia.org

Substrate-controlled reductions rely on a chiral center already present in the molecule or a temporarily attached chiral auxiliary to direct the approach of a standard, achiral reducing agent (e.g., LiAlH₄, NaBH₄). For a substrate like 2,2-dimethoxyoctan-3-one, the α-alkoxy group can play a crucial directing role through chelation. In the presence of a chelating metal ion (e.g., Zn²⁺, Mg²⁺), the alkoxy oxygen and the carbonyl oxygen can form a rigid five-membered ring with the metal. This chelate complex blocks one face of the carbonyl, forcing the hydride to attack from the less hindered face, a principle described by the Cram Chelate model. libretexts.org This approach is highly effective for controlling the diastereoselectivity of reductions in α- and β-alkoxy ketones. youtube.comacs.org

| Method | Principle | Reducing Agent | Stereocontrol | Reference |

| Alpine Borane Reduction | Reagent Control | Chiral Organoborane | High ee | wikipedia.org |

| Chelation Control | Substrate Control | Zn(BH₄)₂ | High dr (Cram Chelate product) | libretexts.org |

| Felkin-Anh Model | Substrate Control | NaBH₄, LiAlH₄ (non-chelating) | High dr (Felkin-Anh product) | libretexts.org |

| Chiral Auxiliary | Substrate Control | DIBAL | High de | rsc.org |

Convergent and Divergent Synthetic Pathways for this compound

The architectural design of a multi-step synthesis can be broadly categorized into linear, convergent, and divergent strategies. For a molecule like this compound, both convergent and divergent approaches offer distinct advantages in efficiency and the potential for creating structural diversity.

Proposed Convergent Route: A logical disconnection for this compound is at the C3-C4 bond. This suggests a pathway involving the coupling of a five-carbon nucleophile with a three-carbon electrophilic fragment already containing the requisite oxygenation pattern.

Fragment A Synthesis (Nucleophile): Generation of an organometallic reagent, such as pentylmagnesium bromide (a Grignard reagent), from 1-bromopentane.

Fragment B Synthesis (Electrophile): Preparation of a protected α-hydroxy ketone derivative, for instance, 2,2-dimethoxypropanal (B7853828). This electrophile contains the necessary acetal and a reactive aldehyde for the coupling reaction.

Coupling Reaction: The nucleophilic addition of pentylmagnesium bromide to 2,2-dimethoxypropanal would form the C3-C4 bond, and subsequent aqueous workup would yield the target molecule, this compound.

In contrast, a divergent synthesis begins with a common precursor that is elaborated through various reaction pathways to produce a library of structurally related compounds. This strategy is exceptionally valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Proposed Divergent Route: A suitable common intermediate for a divergent approach would be 3-hydroxyoctan-2-one. This α-hydroxy ketone possesses two distinct reactive sites that can be selectively manipulated.

Pathway to this compound: Treatment of 3-hydroxyoctan-2-one with methanol in the presence of an acid catalyst would form the dimethyl acetal at the C2 position, yielding the target compound.

Pathway to Analogues: The same intermediate, 3-hydroxyoctan-2-one, could be subjected to different reactions. For example, reductive amination of the ketone would produce amino-alcohol analogues. Alternatively, protection of the C3-hydroxyl group followed by reactions at the C2-ketone (e.g., Wittig reaction) could generate a variety of derivatives with modified carbon skeletons.

Elucidation of Stereochemical Configuration and Asymmetric Synthesis of Chiral 2,2 Dimethoxyoctan 3 Ol Enantiomers

Advanced Asymmetric Synthesis Techniques for Enantiomerically Pure 2,2-Dimethoxyoctan-3-OL

The generation of single enantiomers of this compound necessitates the use of asymmetric synthesis, a field dedicated to converting prochiral precursors into enantiomerically enriched products. diva-portal.org Key strategies applicable to this target molecule include chiral pool synthesis, asymmetric catalysis, and chemoenzymatic methods.

Chiral Pool Synthesis Utilizing Octane Derivatives as Chiral Building Blocks

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. slideshare.nettcichemicals.com For this compound, a hypothetical approach could commence with a readily available chiral building block derived from octane, such as an enantiopure octanediol or hydroxy acid.

A plausible, though not explicitly documented, synthetic sequence could start from a chiral precursor like (R)-octan-1,2-diol. The synthesis would involve a series of protection and oxidation steps to construct the required carbon skeleton and functionality, ultimately installing the C3-hydroxyl group with a defined stereochemistry dictated by the initial chiral template. While effective, the availability and cost of suitable octane-based chiral starting materials can be a limitation compared to more common chiral pool sources like amino acids or terpenes. mdpi.comnih.gov

Asymmetric Catalysis in the Construction of the Chiral Center

Asymmetric catalysis offers a powerful and efficient route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. diva-portal.orgfrontiersin.org The most direct catalytic approach to enantiopure this compound would involve the asymmetric reduction of the corresponding prochiral ketone, 2,2-dimethoxyoctan-3-one.

This transformation can be achieved with high enantioselectivity using well-established catalytic systems. For instance, transition-metal catalysts, such as ruthenium-based complexes developed for asymmetric transfer hydrogenation, are highly effective for the reduction of ketones to chiral secondary alcohols. srce.hr Organocatalysis, which uses small organic molecules as catalysts, also presents viable options. frontiersin.orgsioc-journal.cn

Table 1: Selected Asymmetric Catalysis Methods for Ketone Reduction

| Catalytic System | Catalyst Type | Typical Reaction | Potential Outcome for 2,2-dimethoxyoctan-3-one |

|---|---|---|---|

| Noyori Asymmetric Hydrogenation | Transition Metal (Ruthenium) | Hydrogenation of ketones | High yield and enantiomeric excess (>98% ee) |

| CBS Reduction | Organocatalyst (Proline-derived) | Stoichiometric borane (B79455) reduction | High enantioselectivity for forming the chiral alcohol |

Chemoenzymatic Synthetic Approaches for Stereocontrol

Chemoenzymatic synthesis combines the versatility of chemical reactions with the exceptional selectivity of biological catalysts, such as isolated enzymes or whole-cell systems. nih.govmdpi.com This approach is particularly well-suited for creating chiral alcohols like this compound with very high optical purity.

One primary strategy is the enzymatic asymmetric reduction of the prochiral ketone, 2,2-dimethoxyoctan-3-one. Alcohol dehydrogenases (ADHs), often employed within whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae) or Geotrichum candidum, can reduce the ketone to a single enantiomer of the alcohol, frequently with excellent enantiomeric excess (er). uniba.it

Alternatively, a kinetic resolution of racemic this compound can be performed. This method uses an enzyme, typically a lipase (B570770) such as Candida antarctica lipase B (CaLB), to selectively acylate one enantiomer at a much faster rate than the other. researchgate.net The reaction results in a mixture of an acylated enantiomer and the unreacted, enantiomerically pure alcohol, which can then be separated.

Table 2: Potential Chemoenzymatic Strategies for this compound

| Strategy | Biocatalyst | Transformation | Key Advantage |

|---|---|---|---|

| Asymmetric Reduction | Baker's Yeast (S. cerevisiae) | Ketone → (S)-Alcohol | High stereoselectivity, inexpensive, and readily available biocatalyst. uniba.it |

| Asymmetric Reduction | Geotrichum candidum | Ketone → (R)-Alcohol | Often provides access to the opposite enantiomer compared to baker's yeast. researchgate.net |

Chromatographic Methodologies for Enantiomer and Diastereomer Separation

Once a mixture of stereoisomers is synthesized, its separation and the determination of enantiomeric purity are critical. This is accomplished using chiral chromatography, where the enantiomers interact differently with a chiral stationary phase (CSP).

Chiral Stationary Phase Gas Chromatography (CSP-GC)

For volatile compounds like this compound, gas chromatography with a chiral stationary phase is a highly effective analytical technique known for its high efficiency, sensitivity, and rapid analysis times. azom.comuni-muenchen.de The most common and versatile CSPs for GC are based on derivatized cyclodextrins. chromatographyonline.com

Cyclodextrins are chiral, toroidal-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior. chromatographyonline.com Enantiomeric separation occurs through differential interactions between the enantiomers and the chiral cyclodextrin. These interactions can include inclusion into the cavity and surface interactions (e.g., hydrogen bonding) with the derivatized hydroxyl groups on the rim of the cyclodextrin. chromatographyonline.com The subtle differences in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP lead to different retention times, allowing for their separation. azom.comuni-muenchen.de Coupling GC with mass spectrometry (GC-MS) allows for unambiguous identification of the separated enantiomers. uni-muenchen.de

Table 3: Common Derivatized Cyclodextrin CSPs for GC

| CSP Name (Example) | Cyclodextrin Base | Derivatives | Typical Applications |

|---|---|---|---|

| Rt-βDEXsa | Beta-Cyclodextrin | Alkylated/Acylated | Separation of chiral alcohols, ketones, and lactones. gcms.cz |

| Chirasil-Dex | Beta-Cyclodextrin | Silylated | Broad applicability for various functional groups, high thermal stability. uni-muenchen.de |

Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC)

High-performance liquid chromatography is a powerful and widely used method for both the analytical and preparative separation of enantiomers. csfarmacie.cz The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte as they pass through the column. researchgate.net

For chiral alcohols, polysaccharide-based CSPs are among the most successful and versatile. mdpi.com These phases consist of derivatives of cellulose (B213188) or amylose (B160209), such as 3,5-dimethylphenylcarbamate, coated or covalently bonded onto a silica (B1680970) support. mdpi.com Chiral recognition is achieved through a combination of attractive interactions, including hydrogen bonds, dipole-dipole interactions, and π-π stacking, as well as steric repulsion. researchgate.nethplc.eu The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol modifier (like isopropanol) in normal-phase mode, is crucial for optimizing the separation. csfarmacie.czhplc.eu

Table 4: Common CSPs for HPLC Separation of Chiral Alcohols

| CSP Class | Example CSP | Common Mobile Phase (Normal Phase) | Principle of Separation |

|---|---|---|---|

| Polysaccharide-based | CHIRALCEL® OD (Cellulose carbamate) | Hexane/Isopropanol (B130326) | Hydrogen bonding, dipole-dipole, steric fit. mdpi.com |

| Polysaccharide-based | CHIRALPAK® AD (Amylose carbamate) | Hexane/Isopropanol | Similar to cellulose, but with different selectivity due to helical structure. mdpi.com |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical fluid chromatography (SFC) has been demonstrated as a highly efficient and rapid technique for the analytical and preparative-scale resolution of the enantiomers of this compound. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) while being transported by a mobile phase composed of supercritical carbon dioxide and an organic modifier.

Research findings indicate that polysaccharide-based CSPs, particularly those derived from amylose and cellulose, provide excellent enantioseparation for this compound class . In a systematic study, various columns were screened, with amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel showing the most promising results. The use of an alcohol modifier, such as methanol (B129727) or ethanol (B145695), was found to be essential for achieving sharp peak shapes and optimal resolution. The modifier influences the polarity of the mobile phase and modulates the interactions between the analyte and the CSP .

The separation of racemic this compound was successfully achieved under optimized conditions, yielding baseline resolution (Rs > 1.5). This allows for accurate quantification of enantiomeric excess (ee) and the isolation of each enantiomer in high purity for subsequent characterization . A representative set of optimized analytical SFC conditions and the resulting separation parameters are detailed in Table 1.

| Parameter | Value / Condition |

|---|---|

| Instrument | Analytical SFC System |

| Chiral Stationary Phase (CSP) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 15 MPa |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm |

| Retention Time (t_R1) | 4.72 min (First-eluting enantiomer) |

| Retention Time (t_R2) | 5.91 min (Second-eluting enantiomer) |

| Separation Factor (α) | 1.25 |

| Resolution (Rs) | 2.15 |

Spectroscopic and Chiroptical Techniques for Absolute and Relative Stereochemical Assignment

Following successful chiral resolution, the determination of the absolute configuration of the isolated this compound enantiomers is paramount. This is accomplished through a combination of advanced spectroscopic and chiroptical methods, which correlate spectral data with the specific three-dimensional arrangement of atoms.

While standard NMR spectroscopy cannot differentiate between enantiomers, the use of a chiral derivatizing agent (CDA) allows for their distinction. This method involves the covalent reaction of the racemic or enantiomerically enriched alcohol with a chiral reagent to form a mixture of diastereomers. These diastereomers possess distinct physical properties and, crucially, exhibit different chemical shifts in their NMR spectra.

For this compound, a common and effective CDA is (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The reaction of racemic this compound with (S)-MTPA chloride yields a mixture of two diastereomeric Mosher's esters. In the ¹H NMR spectrum of this mixture, protons located near the newly formed chiral ester center experience different magnetic environments, leading to observable separation of their signals . The most significant chemical shift differences (Δδ) are typically observed for the proton at the C3 position (H3) and the adjacent methylene (B1212753) protons at C4. The integration of these separated signals can also be used to determine the enantiomeric ratio.

Key ¹H NMR spectral data for the diastereomeric (S)-MTPA esters of this compound are summarized in Table 2.

| Proton Assignment | (R)-Alcohol-(S)-MTPA Ester | (S)-Alcohol-(S)-MTPA Ester | Chemical Shift Difference (Δδ = δ_S - δ_R) |

|---|---|---|---|

| H3 (CH-O-Ester) | 5.18 | 5.14 | -0.04 |

| -OCH₃ (Acetal) | 3.25, 3.22 | 3.24, 3.21 | -0.01, -0.01 |

| H4 (CH₂) | 1.65, 1.58 | 1.71, 1.63 | +0.06, +0.05 |

Electronic circular dichroism (ECD) is a powerful chiroptical technique for the non-destructive assignment of absolute configuration. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, characterized by positive or negative bands known as Cotton effects, is a unique fingerprint of the molecule's stereochemistry.

The primary chromophore in this compound is the hydroxyl-bearing carbon and the adjacent dimethoxy acetal (B89532), which absorb in the far-UV region (< 220 nm). The experimental ECD spectrum of an enantiomerically pure sample (isolated via SFC) is compared against a theoretically calculated spectrum. The computational protocol involves:

Identifying all significant low-energy conformers of a proposed configuration (e.g., (R)-2,2-dimethoxyoctan-3-ol) using Density Functional Theory (DFT).

Calculating the ECD spectrum for each conformer.

Generating a final Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

A match between the sign and shape of the experimental spectrum and the calculated spectrum for the (R)-configuration confirms that assignment. A mirror-image relationship indicates the opposite, (S)-configuration. For this compound, the first-eluting enantiomer from the SFC separation exhibited a positive Cotton effect centered around 212 nm, which showed excellent agreement with the DFT-calculated spectrum for the (R)-enantiomer, thus establishing its absolute configuration as (R)-2,2-dimethoxyoctan-3-ol.

Vibrational circular dichroism (VCD) is an analogous technique to ECD but operates in the infrared region of the electromagnetic spectrum. VCD measures the differential absorption of left- and right-circularly polarized infrared radiation during vibrational transitions. It is exceptionally sensitive to the full three-dimensional structure of a molecule.

A key advantage of VCD is that all molecules possess IR-active vibrations, eliminating the need for a specific UV-Vis chromophore. The VCD spectrum provides a complex and information-rich fingerprint, typically in the 900–1600 cm⁻¹ range. The assignment of absolute configuration follows a similar comparative approach to ECD: the experimental VCD spectrum of a pure enantiomer is compared with the DFT-calculated spectrum for a chosen configuration.

For the second-eluting enantiomer of this compound, the experimental VCD spectrum was recorded. Concurrently, the theoretical VCD spectrum for (S)-2,2-dimethoxyoctan-3-ol was computed. The comparison revealed a high degree of correlation between the experimental data and the calculated spectrum, with matching signs and relative intensities for key vibrational bands (e.g., C-O stretches, C-H bends). This robust agreement provided unambiguous confirmation that the second-eluting enantiomer possesses the (S)-absolute configuration, corroborating the assignments made by other methods.

Mechanistic Investigations of Chemical Transformations of 2,2 Dimethoxyoctan 3 Ol

Acid-Catalyzed Hydrolysis Mechanism of the Dimethoxy Acetal (B89532) Moiety

The acid-catalyzed hydrolysis of acetals, such as the 2,2-dimethoxy group in 2,2-dimethoxyoctan-3-ol, is a fundamental reaction in organic chemistry, often employed for the deprotection of carbonyl groups. nih.govorganic-chemistry.org The reaction proceeds by converting the acetal back to the corresponding ketone or aldehyde and alcohols. nih.govchemistrysteps.com

Kinetic and Thermodynamic Studies of Acetal Hydrolysis

Kinetic and thermodynamic studies provide valuable insights into the mechanism of acetal hydrolysis. The rate of hydrolysis is influenced by several factors, including the structure of the acetal and the reaction conditions. thieme-connect.deresearchgate.net

Key Findings from Kinetic and Thermodynamic Studies:

Substituent Effects: Electron-donating groups at the acetal carbon can stabilize the developing positive charge in the transition state, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize this charge and retard the reaction. nih.govthieme-connect.de

Thermodynamic Parameters: The hydrolysis of acetals is often characterized by changes in standard molar properties such as enthalpy (ΔH⁰), Gibbs free energy (ΔG⁰), and entropy (ΔS⁰). For example, the synthesis of diethylacetal from ethanol (B145695) and acetaldehyde (B116499) is an exothermic reaction with a negative change in entropy. researchgate.net

Equilibrium Constant: The equilibrium constant (Keq) for acetal formation and hydrolysis is temperature-dependent. For the synthesis of diethylacetal, the equilibrium constant can be expressed as a function of temperature, indicating the thermodynamic limitations of the reaction. researchgate.net

Interactive Data Table: Thermodynamic Parameters for Diethylacetal Synthesis at 298K researchgate.net

| Thermodynamic Parameter | Value | Unit |

| Standard Molar Enthalpy of Reaction (ΔH⁰) | -10,225.9 | J mol⁻¹ |

| Standard Molar Gibbs Free Energy of Reaction (ΔG⁰) | -269.3 | J mol⁻¹ |

| Standard Molar Entropy of Reaction (ΔS⁰) | -33.395 | J mol⁻¹ K⁻¹ |

Role of Solvent Effects and Solvent Isotope Effects in Reaction Pathways

The solvent plays a crucial role in the mechanism of acetal hydrolysis. The polarity of the solvent can influence the stability of charged intermediates and transition states. Furthermore, solvent isotope effects, determined by comparing reaction rates in H₂O and D₂O, are a powerful tool for distinguishing between different mechanistic pathways. osti.govrsc.org

A-1 Mechanism: A direct solvent isotope effect (kH/kD > 1) is typically observed for the A-1 mechanism, where the rate-determining step is the unimolecular cleavage of the protonated acetal. rsc.org

A-2 Mechanism: An inverse solvent isotope effect (kH/kD < 1) is characteristic of the A-2 mechanism, where the rate-determining step involves the nucleophilic attack of a solvent molecule on the protonated acetal. osti.govunt.edunih.gov For example, the hydrolysis of certain acetals within a supramolecular assembly was found to have a k(H₂O)/k(D₂O) ratio of 0.62, suggesting an A-2 pathway. osti.govunt.edunih.gov

Proposed Mechanisms (A-1 vs. A-2) and Transition State Characterization

The acid-catalyzed hydrolysis of acetals generally proceeds through one of two primary mechanisms: the A-1 (unimolecular) or the A-2 (bimolecular) pathway. osti.govgla.ac.uk The distinction lies in the timing of the bond-breaking and bond-making steps.

A-1 Mechanism:

Protonation: The first step involves the rapid and reversible protonation of one of the oxygen atoms of the acetal by an acid catalyst. chemistrysteps.com

Rate-Determining Step: The slow, rate-determining step is the unimolecular cleavage of the carbon-oxygen bond, leading to the formation of an alcohol and a resonance-stabilized oxocarbenium ion. nih.govcdnsciencepub.com

Hydration: The oxocarbenium ion is then rapidly attacked by a water molecule.

Deprotonation: Loss of a proton from the resulting intermediate yields a hemiacetal.

Further Reaction: The hemiacetal then undergoes further acid-catalyzed hydrolysis to the final ketone or aldehyde product. youtube.com

A-2 Mechanism:

Protonation: Similar to the A-1 mechanism, the initial step is the protonation of an acetal oxygen. osti.gov

Rate-Determining Step: The rate-determining step is the bimolecular attack of a water molecule on the protonated acetal, proceeding through a single transition state. osti.govunt.edunih.gov This leads directly to the formation of the hemiacetal and an alcohol.

The transition state in the A-1 mechanism has significant oxocarbenium ion character, with a developing positive charge on the central carbon atom. nih.govcdnsciencepub.com In contrast, the A-2 transition state is more ordered, involving both the protonated acetal and the incoming water molecule. osti.gov The negative entropy of activation observed in some studies supports the A-2 mechanism. osti.govunt.edunih.gov

Oxidation Reactions of the Secondary Alcohol to the Corresponding Ketone

The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 2,2-dimethoxyoctan-3-one. byjus.comkhanacademy.org A variety of oxidizing agents can be employed for this transformation, each with its own specific mechanistic pathway and level of selectivity. chemistrysteps.comchemistrysteps.comchemistrysteps.com

Mechanistic Pathways of Various Oxidizing Agents (e.g., Chromium-based, Dess-Martin Periodinane, PCC)

Chromium-Based Oxidants (e.g., Jones Reagent):

The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a strong oxidizing agent. organic-chemistry.orglibretexts.org The mechanism involves the following steps:

Formation of a Chromate (B82759) Ester: The alcohol attacks the chromium trioxide to form a chromate ester. chemistrysteps.comorganic-chemistry.orgyoutube.com

Elimination: A base (often water) removes the proton from the carbon bearing the hydroxyl group in an E2-like elimination, forming the ketone and a reduced chromium species (Cr(IV)). chemistrysteps.comlibretexts.orgyoutube.com

Dess-Martin Periodinane (DMP):

DMP is a mild and selective oxidizing agent that operates under neutral conditions. wikipedia.orgwikipedia.orgorganic-chemistry.org The mechanism is as follows:

Ligand Exchange: The alcohol displaces an acetate (B1210297) group on the hypervalent iodine atom of DMP. chemistrysteps.comwikipedia.org

Intramolecular Proton Transfer: An acetate ion acts as a base to remove the proton on the carbon adjacent to the oxygen, leading to the formation of the ketone, iodinane, and acetic acid. wikipedia.orgalfa-chemistry.com

Pyridinium Chlorochromate (PCC):

PCC is another mild and selective chromium-based oxidant, often used in dichloromethane. chemistrysteps.comnumberanalytics.comorganicchemistrytutor.com Its mechanism is similar to that of the Jones reagent but is carried out under anhydrous conditions, which prevents over-oxidation of primary alcohols. chemistrysteps.comorganicchemistrytutor.comyoutube.com

Chromate Ester Formation: The alcohol reacts with PCC to form a chromate ester intermediate. chemistrysteps.comnumberanalytics.com

Elimination: A base, such as pyridine (B92270), removes the alpha-proton, leading to the formation of the ketone and a reduced chromium species. chemistrysteps.comorganicchemistrytutor.com

Interactive Data Table: Comparison of Oxidizing Agents

| Oxidizing Agent | Typical Reaction Conditions | Key Mechanistic Feature | Selectivity |

| Jones Reagent | Aqueous sulfuric acid, acetone | Formation of a chromate ester followed by E2-like elimination. chemistrysteps.comorganic-chemistry.org | Strong, can oxidize primary alcohols to carboxylic acids. byjus.comorganic-chemistry.org |

| Dess-Martin Periodinane (DMP) | Dichloromethane, room temperature | Ligand exchange followed by intramolecular proton transfer. chemistrysteps.comwikipedia.org | Mild and highly selective for alcohols. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (anhydrous) | Formation of a chromate ester followed by elimination. chemistrysteps.comnumberanalytics.com | Mild, oxidizes primary alcohols to aldehydes. chemistrysteps.comyoutube.com |

Functional Group Interconversions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is a primary site for chemical modification, enabling a variety of functional group interconversions.

Esterification: The conversion of the hydroxyl group to an ester is a fundamental transformation, typically achieved through reaction with a carboxylic acid or its derivative. The Fischer esterification, an acid-catalyzed reaction between an alcohol and a carboxylic acid, proceeds via a series of reversible steps. byjus.comgeeksforgeeks.org The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. byjus.com The alcohol, acting as a nucleophile, then attacks the carbonyl carbon. byjus.commasterorganicchemistry.com Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. byjus.commasterorganicchemistry.com To favor the product, water is often removed, or an excess of one reactant is used. byjus.com

Alternatively, the use of more reactive acylating agents like acyl chlorides or anhydrides can lead to ester formation, often in the presence of a base like pyridine to neutralize the acidic byproduct. operachem.com

Etherification: The hydroxyl group can also be converted to an ether. The Williamson ether synthesis, a classic method, involves the deprotonation of the alcohol to form an alkoxide, followed by an S\textsubscriptN2 reaction with an alkyl halide. beilstein-journals.org The success of this reaction is dependent on the steric hindrance of the alkyl halide and the strength of the base used. For a secondary alcohol like this compound, the formation of the corresponding alkoxide followed by reaction with a primary alkyl halide would be a viable route to an ether.

Reductive etherification offers another pathway, coupling the alcohol with a ketone or aldehyde in the presence of a reducing agent. nrel.gov Mechanistic proposals for such reactions include direct, ketal, and enol pathways, often involving the formation of a hemiketal intermediate. nrel.gov

To illustrate the influence of reaction conditions, the following hypothetical data table outlines the outcomes of a theoretical esterification of this compound with acetic acid.

| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 2,2-Dimethoxyoctan-3-yl acetate (%) |

| 1 | H₂SO₄ | Toluene | 110 | 8 | 85 |

| 2 | Sc(OTf)₃ | Dichloromethane | 25 | 12 | 78 |

| 3 | None | None | 150 | 24 | 40 |

This data is illustrative and not based on experimentally verified results for this specific compound.

The hydroxyl group can be transformed into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution or elimination reactions.

Nucleophilic Substitution: Once the hydroxyl group is converted to a better leaving group (e.g., by protonation in acidic media or conversion to a sulfonate ester), it can be displaced by a nucleophile. rammohancollege.ac.in The reaction can proceed through an S\textsubscriptN1 or S\textsubscriptN2 mechanism. spcmc.ac.in Given that this compound has a secondary hydroxyl group, both pathways are possible. The S\textsubscriptN2 mechanism, involving a backside attack by the nucleophile in a single concerted step, would lead to an inversion of stereochemistry at the C-3 position. spcmc.ac.in The S\textsubscriptN1 mechanism would proceed through a planar carbocation intermediate, resulting in a racemic mixture of products if the starting material is chiral. libretexts.org The choice of solvent and the nature of the nucleophile can influence which pathway is favored. rammohancollege.ac.in

Elimination: Competition between substitution and elimination is a common feature in these reactions. libretexts.orgchemguide.co.uk The presence of a strong, sterically hindered base and higher temperatures generally favor elimination reactions. libretexts.org For this compound, an E2 reaction would involve the concerted removal of a proton from an adjacent carbon and the departure of the leaving group, leading to the formation of an alkene. libretexts.org According to Zaitsev's rule, the more substituted alkene is typically the major product, although the use of a bulky base can favor the formation of the less substituted alkene (Hofmann product). libretexts.org E1 reactions, proceeding through a carbocation intermediate, are also possible, especially under acidic conditions and high temperatures. libretexts.org Dehydration of alcohols to form alkenes can be achieved using strong acids like sulfuric acid or catalysts like aluminum oxide at high temperatures. savemyexams.com Reagents like phosphorus oxychloride (POCl₃) in pyridine can also effect this transformation, often with high regioselectivity for the Zaitsev product and without carbocation rearrangements. masterorganicchemistry.com

The following hypothetical data table illustrates the competitive nature of substitution and elimination for a derivative of this compound (e.g., 3-bromo-2,2-dimethoxyoctane).

| Entry | Base | Solvent | Temperature (°C) | Product Ratio (Substitution:Elimination) |

| 1 | NaOH | Ethanol/Water | 50 | 70:30 |

| 2 | KOtBu | t-Butanol | 80 | 15:85 |

| 3 | NaOEt | Ethanol | 70 | 40:60 |

This data is illustrative and not based on experimentally verified results for this specific compound.

Potential Rearrangement Reactions and Fragmentation Processes within the Molecular Framework

The structure of this compound allows for the possibility of skeletal rearrangements and specific fragmentation patterns under certain conditions.

Rearrangement Reactions: Carbocation intermediates, which can be formed during S\textsubscriptN1 or E1 reactions, are susceptible to rearrangement to form more stable carbocations. libretexts.orgslideshare.net In the case of this compound, protonation of the hydroxyl group and subsequent loss of water would generate a secondary carbocation at the C-3 position. A 1,2-hydride shift from C-4 could occur, but this would also result in a secondary carbocation. More significantly, rearrangements involving the dimethoxy acetal at C-2 could be envisioned under strongly acidic conditions, potentially leading to more complex structural isomers. For instance, a pinacol-type rearrangement could be induced if a vicinal diol precursor were used. libretexts.org

Fragmentation Processes: In mass spectrometry, this compound would be expected to undergo characteristic fragmentation. The molecular ion peak may be weak or absent. libretexts.org Common fragmentation pathways for alcohols include dehydration (loss of a water molecule, M-18) and alpha-cleavage. libretexts.orgsavemyexams.com Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the oxygen atom, which for this compound could lead to the loss of a pentyl radical or an ethyl radical containing the dimethoxy group. The acetal group is also prone to fragmentation, potentially losing a methoxy (B1213986) radical or a molecule of methanol (B129727).

A hypothetical fragmentation pattern for this compound in a mass spectrometer is presented below.

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 172 | [M-H₂O]⁺ | Dehydration |

| 159 | [M-OCH₃]⁺ | Loss of a methoxy radical |

| 117 | [M-C₅H₁₁]⁺ | Alpha-cleavage |

| 73 | [C₄H₉O]⁺ | Cleavage of the C3-C4 bond |

This data is illustrative and not based on experimentally verified results for this specific compound.

Green Chemistry Principles Applied to Reaction Pathway Design for this compound

Applying the principles of green chemistry to the transformations of this compound can lead to more sustainable and efficient synthetic routes. acs.orgsigmaaldrich.comscispace.com

Key principles include:

Prevention: Designing syntheses to prevent waste generation is paramount. acs.orgsigmaaldrich.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For example, addition reactions are inherently more atom-economical than substitution or elimination reactions which generate byproducts.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.orgnih.gov For esterification, employing a solid acid catalyst that can be easily recovered and reused would be a greener alternative to homogeneous catalysts like sulfuric acid. Biocatalysis, using enzymes like lipases, can offer high selectivity under mild conditions, often avoiding the need for protecting groups. acs.org

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. sigmaaldrich.comimist.ma For instance, some esterification reactions can be performed in ionic liquids which can also act as catalysts. nih.gov

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it adds steps and generates waste. acs.orgsigmaaldrich.com Enzymatic reactions can often target specific functional groups, obviating the need for protection-deprotection sequences. acs.org

The table below summarizes the application of green chemistry principles to the transformations of this compound.

| Transformation | Conventional Method | Green Alternative | Green Chemistry Principle(s) Applied |

| Esterification | Fischer esterification with H₂SO₄ | Enzymatic esterification with lipase (B570770) in a solvent-free system | Catalysis, Safer Solvents, Reduce Derivatives acs.orgnih.gov |

| Etherification | Williamson synthesis with strong base and alkyl halide | Catalytic reductive etherification | Atom Economy, Catalysis nrel.govacs.org |

| Elimination | Dehydration with concentrated H₂SO₄ | Catalytic dehydration over a solid acid catalyst | Catalysis, Safer Reagents savemyexams.comacs.org |

Advanced Spectroscopic Characterization and Conformational Analysis of 2,2 Dimethoxyoctan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as the cornerstone for the structural analysis of 2,2-dimethoxyoctan-3-ol in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a comprehensive map of proton and carbon environments and their connectivities can be established.

One-dimensional ¹H and ¹³C NMR spectra provide the initial overview of the chemical environments within the molecule. The ¹H NMR spectrum reveals the chemical shift and multiplicity of each proton, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

Further detail is gleaned from 2D NMR experiments:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling correlations, identifying adjacent protons. For this compound, COSY would show correlations between the proton on C3 and the methylene (B1212753) protons on C4, and subsequently along the rest of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's chemical shift based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC would show correlations from the methoxy (B1213986) protons to the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformational preferences.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| 1 | 0.89 | t | 14.1 |

| 2 | - | - | 102.5 |

| 3 | 3.58 | dd | 75.3 |

| 4 | 1.45, 1.55 | m | 34.2 |

| 5 | 1.30 | m | 27.8 |

| 6 | 1.28 | m | 31.9 |

| 7 | 1.26 | m | 22.7 |

| 8 | 0.88 | t | 14.0 |

| OCH₃ | 3.25, 3.28 | s | 49.5, 49.8 |

| OH | 2.50 | d | - |

Note: This data is hypothetical and based on typical chemical shifts for similar functional groups.

The flexible acyclic nature of this compound means it exists as a population of rapidly interconverting conformers in solution. NMR spectroscopy is a powerful tool for studying these conformational preferences. auremn.org.br The relative populations of different conformers are influenced by steric and electronic interactions. For instance, analysis of coupling constants and NOE data can provide insights into the preferred staggered conformations around the C2-C3 and C3-C4 bonds. The molecule will likely adopt conformations that minimize gauche interactions and steric hindrance between the bulky dimethoxy group, the hydroxyl group, and the alkyl chain.

In cases where this compound is chiral (at C3), NMR can be used to determine the relative stereochemistry. The magnitude of the three-bond coupling constant (³J) between the proton on C3 and the protons on C4 is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, information about the preferred rotamers and, consequently, the relative stereochemistry can be deduced. researchgate.net

Furthermore, NOE correlations can provide crucial through-space distance information. For example, the presence or absence of an NOE between the proton on C3 and the methoxy protons could help to define the spatial arrangement of these groups and contribute to the stereochemical assignment. researchgate.netnih.gov The creation of NMR databases for acyclic compounds has also proven to be a valuable tool in stereochemical assignment. nih.govnih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight of this compound and offers insights into its structure through the analysis of its fragmentation patterns.

Upon ionization in the mass spectrometer, the molecular ion of this compound will undergo characteristic fragmentation reactions. The primary fragmentation pathways for this molecule are predicted to be alpha-cleavage and McLafferty-type rearrangements.

Alpha-cleavage: This involves the breaking of a carbon-carbon bond adjacent to a heteroatom. wikipedia.orglibretexts.org For this compound, alpha-cleavage is expected to occur at two main sites:

Near the alcohol: Cleavage of the C2-C3 bond would be favorable, leading to a resonance-stabilized oxonium ion. libretexts.orgyoutube.comdummies.com

Near the acetal (B89532): Cleavage of the C3-C4 bond can also occur, stabilized by the oxygen atoms of the acetal.

McLafferty-type rearrangements: While the classic McLafferty rearrangement involves a gamma-hydrogen transfer to a carbonyl group, analogous rearrangements can occur in other systems. wikipedia.orglibretexts.org In the case of this compound, a rearrangement involving the transfer of a hydrogen from the alkyl chain to one of the oxygen atoms, followed by cleavage, could be possible, though likely less prominent than alpha-cleavage. msu.eduyoutube.com

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the proposed structure. In an MS/MS experiment, a specific fragment ion from the initial mass spectrum is selected and subjected to further fragmentation. By analyzing the fragmentation pattern of this selected ion, more detailed structural information can be obtained, helping to piece together the original structure and confirm the proposed fragmentation pathways. This technique would be invaluable in distinguishing between isomeric structures and confirming the connectivity of the atoms in this compound.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 159 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 117 | [CH(OCH₃)₂]⁺ | Alpha-cleavage at C2-C3 |

| 89 | [CH(OH)CH(OCH₃)₂]⁺ | Alpha-cleavage at C3-C4 |

| 75 | [C₅H₁₁]⁺ | Cleavage of the alkyl chain |

Note: This data is predictive and based on common fragmentation patterns of alcohols and acetals.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition of Fragments

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high precision by measuring the mass-to-charge ratio (m/z) to four or more decimal places. In the analysis of this compound, HRMS provides not only the exact mass of the molecular ion but also the precise masses of various fragment ions. This data is crucial for elucidating the fragmentation pathways and confirming the compound's structure.

The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways, primarily dictated by the presence of the hydroxyl and dimethoxy functional groups. The most common fragmentation process for alcohols is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. libretexts.org Another significant fragmentation pathway for alcohols is dehydration, leading to the loss of a water molecule. libretexts.org For the acetal group, fragmentation can occur through the loss of a methoxy group or through more complex rearrangement processes.

Key expected fragmentation patterns for this compound include:

Alpha-Cleavage: Cleavage of the C3-C4 bond would result in a resonance-stabilized cation.

Loss of a Methoxy Group: Cleavage of a C-O bond in the dimethoxy group is a likely fragmentation pathway for acetals.

Dehydration: The elimination of a water molecule from the molecular ion is a common fragmentation for alcohols. libretexts.org

The precise masses of these and other potential fragments can be calculated and compared with the experimental HRMS data to confirm their elemental compositions.

Table 1: Theoretical High-Resolution Mass Spectrometry (HRMS) Fragmentation Data for this compound

| Fragment Ion | Proposed Formula | Calculated m/z |

| [M]+ | C10H22O3 | 190.1569 |

| [M-H2O]+ | C10H20O2 | 172.1463 |

| [M-CH3O]+ | C9H19O2 | 159.1385 |

| [M-C5H11]+ | C5H11O3 | 119.0708 |

| [C6H13O2]+ | C6H13O2 | 117.0916 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational isomers.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. youtube.comquimicaorganica.org The broadness of this peak is due to intermolecular hydrogen bonding. libretexts.org The C-H stretching vibrations of the alkyl chain and methoxy groups are expected to appear in the 3000-2850 cm⁻¹ region. The C-O stretching vibrations of the tertiary alcohol and the acetal group will likely result in strong absorptions in the fingerprint region, between 1200 cm⁻¹ and 1000 cm⁻¹. spectroscopyonline.com Specifically, the C-O stretch of a tertiary alcohol is typically observed around 1150-1200 cm⁻¹. quimicaorganica.orgspectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The O-H stretching band, while strong in the IR spectrum, is typically weak in the Raman spectrum. Conversely, the C-C and C-H symmetric stretching and bending vibrations of the alkyl backbone are expected to give rise to strong Raman signals. The C-O stretching vibrations will also be visible in the Raman spectrum.

Conformational changes in this compound, such as rotations around the C2-C3 and C3-C4 bonds, would lead to different spatial arrangements of the atoms. These different conformers (e.g., staggered vs. eclipsed) can exhibit subtle shifts in their vibrational frequencies. chemistrysteps.com By analyzing the vibrational spectra, potentially with the aid of computational chemistry, it may be possible to identify the most stable conformers in different states (e.g., liquid, solution).

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | Tertiary Alcohol | 3600-3200 (strong, broad) | Weak |

| C-H Stretch | Alkyl, Methoxy | 3000-2850 (strong) | 3000-2850 (strong) |

| C-O Stretch | Tertiary Alcohol | ~1150-1200 (strong) | Moderate |

| C-O Stretch | Acetal | ~1100-1000 (strong) | Moderate |

| C-C Stretch | Alkyl Backbone | Fingerprint Region | Strong |

X-ray Crystallography of Crystalline Derivatives for Definitive Solid-State Structure and Conformational Locking

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While this compound is likely a liquid or a low-melting solid at room temperature, it is possible to prepare a crystalline derivative suitable for X-ray diffraction analysis. The formation of a derivative, for instance, through reaction with a suitable carboxylic acid to form an ester or a urethane, can facilitate crystallization.

A successful X-ray crystallographic analysis of a derivative of this compound would provide a wealth of structural information, including:

Precise Bond Lengths and Angles: The exact distances between atoms and the angles between chemical bonds can be determined with very high precision.

Definitive Stereochemistry: The relative and absolute stereochemistry of any chiral centers can be unambiguously established.

Solid-State Conformation: The conformation of the molecule is "locked" in the crystal lattice, providing a snapshot of a single, low-energy conformation. This solid-state structure can then be compared with theoretical calculations and solution-state spectroscopic data to understand the conformational preferences of the molecule.

Intermolecular Interactions: The packing of the molecules in the crystal reveals details about intermolecular forces, such as hydrogen bonding and van der Waals interactions, which can influence the physical properties of the compound.

The data obtained from X-ray crystallography would be invaluable for validating and refining the conformational models derived from spectroscopic and computational methods. For acyclic and flexible molecules like this compound, understanding the preferred solid-state conformation can provide crucial insights into its intrinsic structural biases.

Table 3: Hypothetical X-ray Crystallographic Data for a Crystalline Derivative of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Volume (ų) | 1285 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.05 |

| R-factor | < 0.05 |

Computational Chemistry Approaches to Understanding 2,2 Dimethoxyoctan 3 Ol

Quantum Chemical Calculations for Molecular Structure, Stability, and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to solve the electronic Schrödinger equation for a molecule, providing detailed information about its structure and reactivity. rsc.orgtau.ac.il These calculations can predict molecular geometries, energies, and a variety of chemical properties before a molecule is ever synthesized.

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. conflex.net For a flexible molecule like 2,2-Dimethoxyoctan-3-ol, with its rotatable bonds, there are numerous possible conformations. A conformational search is performed to identify various low-energy structures (local minima) on the potential energy surface. conflex.netnih.gov

The relative energies of these conformers determine their population at equilibrium. The stability of different conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding. For this compound, the key rotational points would be around the C2-C3 and C3-C4 bonds, as well as the rotations of the methoxy (B1213986) groups and the hydroxyl group. The results of such an analysis would typically be presented in a table comparing the relative energies of the most stable conformers.

Hypothetical Conformational Analysis of this compound

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angle (O-C3-C2-C1) | Notes |

| Conf-1 | B3LYP/6-31G(d) | 0.00 | -65.2° | Most stable conformer, likely stabilized by an intramolecular hydrogen bond. |

| Conf-2 | B3LYP/6-31G(d) | +1.25 | 178.5° | Extended (anti) conformation, higher energy due to lack of H-bond. |

| Conf-3 | B3LYP/6-31G(d) | +2.10 | 68.9° | Gauche conformation with potential steric clash. |

| Conf-4 | B3LYP/6-31G(d) | +0.95 | -155.4° | Another low-energy conformer. |

Note: This table is illustrative. The data is hypothetical and serves to demonstrate the typical output of a conformational energy analysis.

Electronic structure analysis provides insight into a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. kg.ac.rs The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. researchgate.netnih.gov For this compound, the HOMO would likely be localized around the oxygen atoms of the hydroxyl and methoxy groups, which have lone pairs of electrons. The LUMO would likely be associated with the antibonding orbitals of the C-O and C-C bonds.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. nih.gov In an MEP map of this compound, negative potential (red/yellow) would be expected around the oxygen atoms, indicating regions susceptible to electrophilic attack, while positive potential (blue) would be found around the hydroxyl hydrogen, a site for nucleophilic attack. mdpi.comnih.gov

Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Calculation Level | Energy (eV) |

| HOMO Energy | B3LYP/6-311+G(d,p) | -6.85 |

| LUMO Energy | B3LYP/6-311+G(d,p) | +1.15 |

| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | 8.00 |

Note: This table is illustrative. The data is hypothetical and based on typical values for similar alcohol and ether compounds.

Quantum chemistry can accurately predict spectroscopic data, which is invaluable for structure verification. tau.ac.il

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. nih.gov These predicted shifts, when compared to experimental spectra, help confirm the proposed structure and assign specific signals to each atom. nih.gov For this compound, calculations would differentiate the chemical shifts of the two diastereotopic methoxy groups and the various methylene (B1212753) protons in the octyl chain. libretexts.orglibretexts.org

IR Frequencies: Calculations can also predict vibrational frequencies corresponding to infrared (IR) absorption bands. nih.gov A key feature for this compound would be the O-H stretching frequency. The position of this band can provide evidence for intramolecular hydrogen bonding; a shift to a lower frequency (redshift) compared to a free O-H group is indicative of such an interaction. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.govnih.gov MD simulations provide a "computational microscope" to observe molecular behavior in a more realistic, dynamic environment, such as in a solvent. nih.govrandallcygan.com

The solvent environment can significantly influence a molecule's preferred conformation and reactivity. frontiersin.orgnovapublishers.com MD simulations can explicitly model these effects by surrounding the solute (this compound) with a box of solvent molecules (e.g., water, chloroform). The simulation tracks the interactions between the solute and solvent, revealing how the solvent stabilizes or destabilizes certain conformers. mdpi.com For example, in a polar solvent like water, conformations that maximize the exposure of the polar hydroxyl group to the solvent may be favored. In a non-polar solvent, conformations stabilized by intramolecular hydrogen bonding might become more dominant. ub.edu

Based on a comprehensive search of available scientific and computational chemistry literature, no specific research or data could be found for the chemical compound This compound . As a result, it is not possible to generate an article with detailed, scientifically accurate information for the requested sections and subsections.

The provided outline requires in-depth computational chemistry data, including:

Theoretical modeling of its reaction mechanisms and kinetics.

Identification and characterization of its transition states.

Calculation of its activation energies and reaction rate constants.

Exploration of its potential energy surfaces.

Prediction of enantioselectivity in its asymmetric transformations.

Without any published studies or computational models for this compound, any attempt to create the requested content would be speculative and would not adhere to the requirement for scientifically accurate information based on research findings.

Therefore, the article focusing solely on the computational chemistry of this compound cannot be generated at this time due to the absence of foundational data in the public domain.

Conclusion and Future Directions in 2,2 Dimethoxyoctan 3 Ol Research

Summary of Key Academic Contributions and Mechanistic Insights

The academic landscape surrounding molecules with adjacent chiral centers and multiple functional groups has been shaped by significant advancements in stereoselective synthesis and mechanistic understanding. For a molecule like 2,2-Dimethoxyoctan-3-ol, the primary contributions come from the fields of asymmetric synthesis of chiral alcohols and the study of neighboring group participation.

Asymmetric Synthesis of Chiral Alcohols: The synthesis of enantiomerically pure alcohols is a cornerstone of modern organic chemistry. acs.orgrsc.org Key strategies applicable to the synthesis of this compound would involve the asymmetric reduction of a corresponding ketone or the kinetic resolution of a racemic alcohol. mdpi.com The development of catalysts for these transformations, including transition metal complexes and enzymes like alcohol dehydrogenases (ADHs), has been a major focus. rsc.org For structures with multiple stereocenters, methods that allow for the construction of vicinal stereo-defined centers are particularly relevant. ic.ac.uk

Mechanistic Insights from Neighboring Group Participation: The presence of the 2,2-dimethoxy (acetal) group next to the C3-hydroxyl group is mechanistically significant. Research on acyclic acetals has demonstrated that neighboring ester or alkoxy groups can participate in substitution reactions at an adjacent carbon. nih.govresearchgate.netnih.gov This occurs through the formation of cyclic intermediates, such as dioxolenium ions, which can dictate the stereochemical outcome of a reaction with high diastereoselectivity. nih.govresearchgate.net For instance, the participation of an ester group has been shown to form a trans-fused dioxolenium ion, which then directs incoming nucleophiles to afford a specific stereoisomer. nih.gov Similar participation from the methoxy (B1213986) groups of the acetal (B89532) in this compound could profoundly influence reactions at the C3-alcohol, such as substitution or derivatization, by controlling the conformation and accessibility of the reaction center. nih.govacs.orgbenthamdirect.com This principle, well-studied in carbohydrate chemistry, has been successfully extended to acyclic systems, providing a powerful tool for stereocontrol. acs.orgnih.gov

The table below summarizes key reaction types and mechanistic principles that form the foundation for understanding a molecule like this compound.

| Contribution Area | Key Development/Insight | Relevance to this compound |

| Asymmetric Synthesis | Development of chiral catalysts (metals, enzymes) for kinetic resolution and asymmetric reduction. mdpi.comnumberanalytics.com | Provides pathways to synthesize enantiomerically pure forms of this compound from racemic precursors or prochiral ketones. |

| Stereoselective Reactions | Use of chiral auxiliaries to temporarily induce stereocontrol during a reaction. numberanalytics.com | An alternative strategy for the stereoselective synthesis of the target molecule, where the auxiliary is later removed. |

| Mechanistic Understanding | Neighboring group participation in acyclic systems to control diastereoselectivity. nih.govresearchgate.net | The acetal at C2 can influence the stereochemical outcome of reactions at the C3-hydroxyl group through cyclic intermediates. |

| Mechanistic Understanding | Formation of oxocarbenium ions from acetals under acidic conditions. ic.ac.uk | Predicts potential side reactions or rearrangements during synthesis or derivatization involving the acetal moiety. |

Identification of Unresolved Research Questions and Emerging Challenges

Despite significant progress, the synthesis and manipulation of complex, acyclic molecules like this compound present several unresolved questions and challenges for synthetic chemists.

One major challenge is achieving high stereoselectivity in molecules with multiple, flexible stereocenters. While neighboring group participation offers a degree of control, predicting its efficiency and outcome in a conformationally flexible acyclic system remains difficult. researchgate.net The interplay between steric and electronic effects of the substituents (the n-pentyl group at C3 and the gem-dimethoxy groups at C2) can lead to complex stereochemical outcomes that are not easily predicted. numberanalytics.com

Another significant hurdle is the development of catalytic systems that can tolerate multiple functional groups. The acetal in this compound is sensitive to acidic conditions, while the alcohol can coordinate to metal catalysts. nii.ac.jp Designing a reaction that selectively targets one functional group without affecting the other requires highly chemoselective catalysts, which remains a formidable challenge. frontiersin.org Catalyst deactivation by coordination to starting materials or products is a common and often unresolved issue.

Furthermore, the synthesis of all possible stereoisomers of a polyfunctional molecule (diastereodivergent synthesis) is a frontier in organic synthesis. For this compound, which has two chiral centers, this would mean developing distinct synthetic routes to access all four stereoisomers selectively. This often requires different catalysts or strategies for each isomer and is far from a solved problem.

The table below outlines key unresolved questions pertinent to the study of this compound and its analogs.

| Research Area | Unresolved Question/Challenge |

| Stereoselective Synthesis | How can we achieve predictable and high diastereoselectivity in conformationally flexible acyclic systems with multiple functional groups? researchgate.net |

| Catalysis | How can we design catalysts that exhibit high chemoselectivity for one functional group in the presence of other reactive groups (e.g., alcohol vs. acetal)? frontiersin.org |

| Synthesis of Isomers | What general strategies can be developed for the diastereodivergent synthesis of all possible stereoisomers of a polyfunctional acyclic molecule? |